molecular formula C5H8O3 B119492 Methyl (2R,3R)-3-methyloxirane-2-carboxylate CAS No. 10133-06-9

Methyl (2R,3R)-3-methyloxirane-2-carboxylate

Cat. No. B119492
CAS RN: 10133-06-9
M. Wt: 116.11 g/mol
InChI Key: UZVPEDADFDGCGI-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3R)-3-methyloxirane-2-carboxylate, also known as Methyl L-serinate, is a chiral compound that has been extensively studied for its various biological and chemical properties. This compound has a wide range of applications in the field of medicinal chemistry, drug discovery, and organic synthesis.

Mechanism Of Action

The mechanism of action of Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the nervous system. This, in turn, leads to the activation of cholinergic receptors, which are involved in various physiological processes such as muscle contraction, cognition, and memory.

Biochemical And Physiological Effects

Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant activity in animal models of epilepsy. It has also been shown to have antinociceptive activity, which means it can reduce pain sensation. Additionally, it has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has several advantages for lab experiments. It is a chiral compound, which means it can be used to study the effects of chirality on biological and chemical properties. It is also relatively easy to synthesize and purify. However, one limitation of Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate. One area of interest is the development of new drugs based on this compound. It has been shown to have various biological activities, which makes it a potential candidate for the treatment of various diseases. Another area of interest is the study of the effects of chirality on biological and chemical properties. This could lead to the development of new chiral drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate is a chiral compound that has been extensively studied for its various biological and chemical properties. It has been found to have anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been shown to be a potent inhibitor of acetylcholinesterase. Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including the development of new drugs and the study of the effects of chirality on biological and chemical properties.

Synthesis Methods

Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate can be synthesized by the reaction of L-serine with dimethyl sulfate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to give the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl (2R,3R)-3-methyloxirane-2-carboxylate L-serinate has been extensively studied for its various biological and chemical properties. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a crucial role in the degradation of acetylcholine in the nervous system.

properties

CAS RN

10133-06-9

Product Name

Methyl (2R,3R)-3-methyloxirane-2-carboxylate

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

methyl (2R,3R)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3/t3-,4-/m1/s1

InChI Key

UZVPEDADFDGCGI-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](O1)C(=O)OC

SMILES

CC1C(O1)C(=O)OC

Canonical SMILES

CC1C(O1)C(=O)OC

synonyms

3-Methyl-2-oxiranecarboxylic Acid Methyl Ester;  2,3-Epoxybutyric Acid Methyl Ester; 

Origin of Product

United States

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